Cas no 898461-77-3 (3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide)

3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-difluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
- F2664-0022
- 898461-77-3
- AKOS024668028
- 3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide
- 3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide
-
- インチ: 1S/C18H14F2N2O2/c19-14-3-1-12(9-15(14)20)18(24)21-13-7-10-2-4-16(23)22-6-5-11(8-13)17(10)22/h1,3,7-9H,2,4-6H2,(H,21,24)
- InChIKey: ITXGAWKDZJETCT-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)C(NC1C=C2CCC(N3CCC(C=1)=C32)=O)=O)F
計算された属性
- せいみつぶんしりょう: 328.10233402g/mol
- どういたいしつりょう: 328.10233402g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 49.4Ų
3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2664-0022-25mg |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2664-0022-20mg |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2664-0022-2mg |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2664-0022-3mg |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2664-0022-5mg |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2664-0022-1mg |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2664-0022-40mg |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2664-0022-10μmol |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2664-0022-10mg |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2664-0022-15mg |
3,4-difluoro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide |
898461-77-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamideに関する追加情報
Introduction to 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide (CAS No. 898461-77-3)
3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide (CAS No. 898461-77-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of tricyclic molecules, which are known for their structural complexity and often exhibit promising pharmacological properties. The presence of fluorine atoms at the 3 and 4 positions of the benzamide core enhances its electronic properties, making it a valuable scaffold for drug design.
The molecular structure of this compound is characterized by a tricyclic system that incorporates an azatridecane backbone, which is a rare structural motif in medicinal chemistry. The 11-oxo substituent introduces a polar functional group that can interact with biological targets, while the trienyl moiety at the 6-position adds another layer of complexity and potential for biological activity. The benzamide group at the nitrogen position further contributes to the compound's pharmacophoric features, making it an intriguing candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies suggest that the fluorinated benzamide moiety may enhance binding affinity to certain enzymes and receptors, which could be exploited for therapeutic applications. Additionally, the tricyclic core provides steric hindrance that can optimize interactions with protein targets, potentially leading to improved drug-like properties such as solubility and metabolic stability.
The synthesis of 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide presents a significant challenge due to the complexity of the tricyclic system and the need for precise functionalization at multiple positions. However, recent methodological improvements in organic synthesis have made it feasible to construct such intricate molecules with high yields and purity. These advancements have opened up new avenues for exploring the synthetic pathways of similar tricyclic compounds.
In terms of biological activity, preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. The presence of fluorine atoms is known to modulate enzyme activity by influencing electronic distributions and steric interactions. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. The structural features of 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide make it a promising candidate for developing novel therapeutic agents targeting various diseases.
Future research directions may include exploring derivatives of this compound with modified fluorine substitution patterns or additional functional groups to optimize biological activity and pharmacokinetic properties. Additionally, investigating its potential as an intermediate in the synthesis of more complex drug candidates could provide valuable insights into its utility in medicinal chemistry.
The development of new synthetic methodologies for constructing tricyclic systems remains a critical area of research in organic chemistry. The successful synthesis of 3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yl}benzamide contributes to this effort by providing a template for designing similar molecules with tailored biological activities.
In conclusion,3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.04,12dodeca-4(12),5,7-trien-6-yldiazabenzamide (CAS No. 89846177) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacological entities. Its unique molecular architecture and promising biological profile make it a compelling subject for further investigation in pharmaceutical research.
898461-77-3 (3,4-difluoro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzamide) 関連製品
- 2171990-35-3(3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine)
- 2171701-73-6(3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1549291-38-4(1-[(4-cyanophenyl)methyl]-3-methylurea)
- 2306245-66-7(methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate)
- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)
- 1891148-84-7(2-(1-hydroxy-2-methylpropan-2-yl)-5-methoxyphenol)
- 1805665-07-9(3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile)
- 2228088-38-6(methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate)
- 1251582-80-5(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide)
- 1178583-40-8(6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine)




